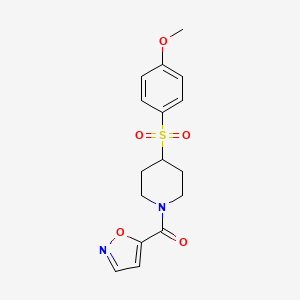

Isoxazol-5-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers typically start with commercially available starting materials and proceed through cyclization reactions, functional group transformations, and purification processes. Detailed synthetic routes can be found in relevant literature .

Molecular Structure Analysis

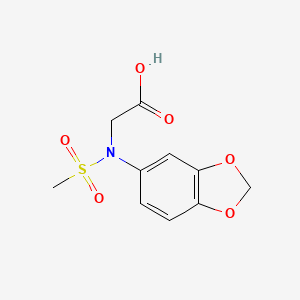

The molecular formula of Isoxazol-5-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is C₁₉H₂₃N₃O₅S . Its molecular weight is approximately 403.47 g/mol . The compound’s structure consists of an isoxazole ring fused to a piperidine ring, with a sulfonyl group attached to the piperidine nitrogen. The arrangement of atoms and bonds within the molecule significantly influences its biological activity .

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, oxidative processes, and acid-base reactions. Researchers have explored its reactivity with different reagents and solvents. These investigations provide insights into its potential applications and reactivity profiles .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Isoxazoline Derivatives in Anticancer Research

Isoxazolines are recognized for their significance in medicinal chemistry, especially as anticancer agents. These compounds, characterized by their nitrogen and oxygen-containing heterocyclic structure, have shown promise in the development of novel chemotherapeutic candidates. A review focused on isoxazoline derivatives extracted from natural sources revealed their potential and uses as anticancer agents, emphasizing the importance of structural-activity relationships and stereochemical aspects in influencing anticancer activity. The review covers the isolation of these compounds, synthetic pathways, and their applications in cancer treatment, underscoring the continuous search for novel anticancer drugs based on isoxazoline frameworks (Kaur et al., 2014).

Isoxazoline and Cytochrome P450 Inhibition

The interaction between isoxazoline compounds and cytochrome P450 enzymes has been a subject of interest, particularly regarding drug metabolism and potential drug-drug interactions. A study reviewing the selectivity of chemical inhibitors for major human hepatic cytochrome P450 isoforms identified isoxazoline compounds as potential modifiers of CYP-mediated drug metabolism. This interaction highlights the relevance of isoxazoline derivatives in pharmacokinetic studies and the development of drugs with minimized adverse interactions (Khojasteh et al., 2011).

Isoxazolines in Environmental Contaminant Remediation

Research on the removal of environmental contaminants using advanced oxidation processes (AOPs) has included compounds with isoxazoline structures. These studies explore the use of isoxazoline derivatives in photocatalytic degradation processes, aiming at the efficient removal of persistent organic pollutants from water sources. The exploration of isoxazoline compounds in environmental science indicates their versatility and potential application in designing sustainable remediation technologies (Prasannamedha et al., 2020).

Antioxidant Applications

Isoxazoline compounds have been synthesized and evaluated for their antioxidant properties, contributing to the body of knowledge on their potential therapeutic applications. Research focused on the facile synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, for instance, demonstrates the interest in harnessing the chemical properties of isoxazolines for developing compounds with significant biological activities. These activities include antioxidant effects that could be beneficial in combating oxidative stress-related diseases (Laroum et al., 2019).

Mécanisme D'action

The precise mechanism of action for Isoxazol-5-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone remains an active area of research. It may interact with specific cellular targets, enzymes, or receptors, affecting biological pathways. Further studies are needed to elucidate its mode of action and potential therapeutic applications .

Safety and Hazards

Propriétés

IUPAC Name |

[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-(1,2-oxazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-22-12-2-4-13(5-3-12)24(20,21)14-7-10-18(11-8-14)16(19)15-6-9-17-23-15/h2-6,9,14H,7-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCQGXAYGKXKIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-methoxy-5-methylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888371.png)

![N-(1H-benzo[d]imidazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2888372.png)

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2888373.png)

![(R)-(2,4-Dimethoxy-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2888376.png)

![Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2888382.png)

![N-(3-ethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2888383.png)

![[4-Methyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2888391.png)